molecular formula C15H11ClO3 B121030 2-(4-Chloro-3-methylbenzoyl)benzoic acid CAS No. 141123-11-7

2-(4-Chloro-3-methylbenzoyl)benzoic acid

Cat. No. B121030
M. Wt: 274.7 g/mol
InChI Key: XNHZUUJHQSXXIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorobenzoic acid derivatives often involves crystal engineering approaches, as seen in the study of 2-Chloro-4-nitrobenzoic acid and its molecular salts . Similarly, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for solid-phase synthesis, indicating that chlorobenzoic acids can be versatile precursors for constructing heterocyclic compounds . These methods could potentially be adapted for the synthesis of 2-(4-Chloro-3-methylbenzoyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of chlorobenzoic acid derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction techniques . For instance, the crystal structure of a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, shows an essentially planar thiazolidine moiety with a 4-aminobenzoic acid fragment inclined at a significant angle . This suggests that the molecular structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid could also exhibit interesting conformational features.

Chemical Reactions Analysis

Chlorobenzoic acids can undergo various chemical reactions, such as photodecomposition, where chlorine is replaced by hydroxyl and hydrogen groups . Nitration reactions of chlorobenzoylbenzoic acids can yield multiple nitro-substituted products, indicating that the presence of chlorine can influence the regioselectivity of such reactions . These findings suggest that 2-(4-Chloro-3-methylbenzoyl)benzoic acid could also participate in similar reactions, with the potential for selective functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzoic acids can be influenced by the presence of halogen bonds and hydrogen bonds within their crystal structures . The occurrence of these interactions can play a vital role in the stabilization of the crystal lattice. Additionally, the presence of substituents such as chlorine and methyl groups can affect the acidity, solubility, and reactivity of the benzoic acid moiety . These insights can be used to infer the properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid, which may exhibit similar behavior due to its structural similarities.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Nitration Studies : Nitration of similar compounds to 2-(4-Chloro-3-methylbenzoyl)benzoic acid has been explored. For instance, 2-(3-chloro-4-methylbenzoyl)benzoic acid undergoes nitration to form 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid and other derivatives (Arient, Šlosar, Štěrba, & Obruba, 1967).

Photodecomposition Studies

  • UV Irradiation Effects : Ultraviolet irradiation of chlorobenzoic acids, including compounds structurally similar to 2-(4-Chloro-3-methylbenzoyl)benzoic acid, leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Polymer Technology

  • Polyaniline Doping : Benzoic acid and its derivatives, such as 2-chlorobenzoic acid, have been used as dopants for polyaniline, affecting its properties like conductivity and stability (Amarnath & Palaniappan, 2005).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Studies on benzoic acid derivatives have provided insights into the nature of intermolecular interactions and the electronic structure of these compounds, which can be crucial in understanding the properties of 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Pramanik, Dey, & Mukherjee, 2019).

Pharmaceutical Research

  • Antiviral Agent : Similar compounds, like 2-Chloro-4-nitrobenzoic acid, have been used as antiviral agents for the treatment of HIV and boosting immune response, suggesting potential pharmaceutical applications for 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Environmental Chemistry

  • Photocatalytic Degradation : The photocatalytic degradation of chlorobenzoic acids in aqueous solutions, including compounds similar to 2-(4-Chloro-3-methylbenzoyl)benzoic acid, has been investigated, indicating potential environmental applications (Khodami & Nezamzadeh-Ejhieh, 2015).

Microbiology

  • Effect on Bacterial Cells : Novobiocin and its benzoic acid moiety have been shown to affect Staphylococcus aureus cells, which could imply similar effects for 2-(4-Chloro-3-methylbenzoyl)benzoic acid (Dulaney, 1970).

Safety And Hazards

The safety data sheet for “2-(4-Chloro-3-methylbenzoyl)benzoic acid” indicates that it may cause skin irritation and serious eye damage. It may also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled .

Future Directions

The future directions for “2-(4-Chloro-3-methylbenzoyl)benzoic acid” are not specified in the available resources .

properties

IUPAC Name

2-(4-chloro-3-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZUUJHQSXXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357959
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylbenzoyl)benzoic acid

CAS RN

141123-11-7
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Tan, M Di Donato, M Glanc, X Zhang, P Klíma, J Liu… - Cell Reports, 2020 - cell.com
The widely used non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of the phytohormone salicylic acid (SA). SA is well known to regulate plant immunity and development, …
Number of citations: 11 www.cell.com
S Tan, M Di Donato, M Glanc, X Zhang, P Klíma… - Available at SSRN … - papers.ssrn.com
The widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, are derivatives of the phytohormone salicylic acid (SA). In plants, SA is well-known to …
Number of citations: 0 papers.ssrn.com

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